NRX-1933

Targeted Protein Degradation Molecular Glue β-Catenin Degrader

Researchers targeting oncogenic β-catenin often face a critical gap: conventional inhibitors cannot eliminate the protein's scaffolding functions. NRX-1933 solves this by acting as a molecular glue that enhances the β-Catenin:β-TrCP interaction, promoting ubiquitination and complete proteasomal degradation of mutant β-catenin. - Unique PPI Enhancement Mechanism: Inserts into the natural β-Catenin:β-TrCP interface, fundamentally distinct from PROTACs and covalent binders. - Structure-Guided Optimization: Co-crystal structure (PDB: 6M93) available for rational analog design. - Selective Degradation: Specific for β-catenin over other β-TrCP substrates (Emi1, IκBα, Wee1), ensuring clean phenotypic readouts.

Molecular Formula C14H9F3N6O2
Molecular Weight 350.26 g/mol
Cat. No. B11929263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRX-1933
Molecular FormulaC14H9F3N6O2
Molecular Weight350.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(NC2=O)C(F)(F)F)C3=NNN=N3
InChIInChI=1S/C14H9F3N6O2/c15-14(16,17)10-5-4-9(13(25)19-10)12(24)18-8-3-1-2-7(6-8)11-20-22-23-21-11/h1-6H,(H,18,24)(H,19,25)(H,20,21,22,23)
InChIKeyIAVMZDPIQIVLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NRX-1933 β-Catenin Molecular Glue Degrader


2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide, also known as NRX-1933, is a small molecule molecular glue degrader [1]. It functions by enhancing the protein-protein interaction between the oncogenic transcription factor β-Catenin and the SCFβ-TrCP E3 ubiquitin ligase, thereby promoting the ubiquitination and subsequent proteasomal degradation of mutant β-Catenin . This compound represents a distinct class of targeted protein degraders, differentiating itself from PROTACs by inserting into a naturally occurring PPI interface [2].

Molecular glue degrader targeting β-catenin:β-TrCP PPI enhancement
Co-crystal structure (PDB 6M93) supports structure-based design
Selective for β-catenin over other β-TrCP substrates; distinct from PROTACs

Why NRX-1933 Cannot Be Substituted


While several small molecules target the Wnt/β-Catenin pathway, NRX-1933 possesses a unique mechanism of action as a molecular glue that enhances the β-Catenin:β-TrCP interaction [1]. This is fundamentally different from other β-Catenin degraders, such as the covalent binder NF764 (DC50 3.5 nM in HT29 cells) [2], the Wnt pathway destabilizer KY1220 (IC50 2.1 μM in HEK293 cells) , or the CBP/β-Catenin antagonist ICG-001 (IC50 3 μM) . Simple substitution based on target name without considering the precise mechanism (e.g., PPI enhancement vs. enzymatic inhibition vs. covalent binding) will lead to divergent biological outcomes and invalidate experimental results. Procurement decisions must therefore be guided by the specific quantitative evidence of NRX-1933's PPI enhancement activity, as detailed below.

NRX-1933 (Molecular Glue)
Alternative β-Catenin Modulators
Enhances β-catenin:β-TrCP interaction, leading to degradation
Covalent binder (NF764) or Wnt destabilizer (KY1220) — different mechanisms
Co-crystal structure confirms binding at the E3 ligase interface
Limited or absent structural data with the β-TrCP complex
Specific for β-catenin; does not potentiate Emi1, IκBα, Wee1
Broader-spectrum modulators may engage multiple substrates

Mechanism mismatch may shift degradation outcomes and target engagement. Verify target engagement before substituting.

NRX-1933 Quantitative Differentiation Evidence


Enhanced β-Catenin:β-TrCP Binding (TR-FRET)

NRX-1933 potentiates the binding affinity between β-Catenin and β-TrCP. In a TR-FRET assay using a monophosphorylated pSer33/Ser37 β-catenin peptide, NRX-1933 demonstrates a measurable enhancement of the interaction [1]. While precise EC50 or Kd values for NRX-1933 are not provided in the available public domain, the compound's activity is established through its co-crystal structure with the β-catenin:β-TrCP complex (PDB: 6M93), confirming its binding at the interface [2]. This provides a structural basis for its activity.

PPI Enhancement
Head-to-head
NRX-1933 vs NRX-1532
Co-crystal confirms interface binding; selected as soluble tetrazole analog
Supports molecular glue binding mode
EC50 not publicly reported; analog NRX-2663 EC50 80 μM
Targeted Protein Degradation Molecular Glue β-Catenin Degrader

Mutant β-Catenin Ubiquitination and Degradation

NRX-1933 induces the degradation of an engineered mutant β-Catenin in a cellular system [1]. This functional outcome is a direct consequence of its molecular glue activity, distinguishing it from inhibitors that merely block β-Catenin's transcriptional activity without promoting its degradation. While the original publication does not provide a DC50 or Dmax for NRX-1933, it establishes the compound's ability to induce degradation in cells, a key differentiator from simple inhibitors [1].

Degradation Induction
Class-level
Induces mutant β-catenin degradation in cellular system
Functional degradation context
Quantitative DC50 not reported; data to verify
Cellular Degradation Assay Ubiquitination Wnt Pathway

β-Catenin:β-TrCP Co-crystal Structure (PDB: 6M93)

The co-crystal structure of NRX-1933 bound to the β-catenin:β-TrCP complex has been solved and deposited in the Protein Data Bank (PDB ID: 6M93) [1]. This structure reveals that NRX-1933 binds at the interface between β-catenin and β-TrCP, with its trifluoromethylpyridone moiety occupying a small pocket formed by the absence of Ser37 phosphorylation [2]. This structural information is not available for many other β-catenin targeting compounds, providing a unique, high-resolution view of the compound's mechanism of action.

Co-crystal Structure
Reported
PDB 6M93
Trifluoromethylpyridone occupies pocket at unphosphorylated Ser37
Atomic-level binding mode evidence
Unique structural resource for degrader design
X-ray Crystallography Structural Biology Molecular Glue

Selectivity for β-Catenin Over Other β-TrCP Substrates

NRX-1933 is reported to specifically enhance the interaction between β-catenin and β-TrCP without potentiating the binding of other known β-TrCP substrates, such as Emi1, IκBα, and Wee1 [1]. This selectivity profile is a critical differentiator from broader-spectrum E3 ligase modulators and ensures that the observed biological effects are specifically due to β-catenin degradation.

Substrate Selectivity
Class-level
β-catenin vs Emi1, IκBα, Wee1
Does not potentiate other β-TrCP substrates
Supports target-specific degradation studies
Qualitative selectivity; quantitative fold-selectivity not available
Target Specificity E3 Ligase Selectivity

NRX-1933 Research Applications


Structure-Based Drug Design for β-Catenin Degraders

The availability of a high-resolution co-crystal structure (PDB: 6M93) makes NRX-1933 an ideal starting point for structure-based drug design campaigns [1]. Researchers can use this structural information to rationally design analogs with improved potency, cooperativity, or drug-like properties, as demonstrated by the development of optimized enhancers like NRX-2663 and NRX-103094 from the NRX-1933 scaffold [2].

β-Catenin Degradation in Wnt-Driven Cancers

NRX-1933 is specifically suited for studies aiming to understand the phenotypic effects of degrading mutant β-catenin in cancer cell lines (e.g., TOV-112D ovarian endometrioid adenocarcinoma cells) that are dependent on β-catenin for viability [1]. Its mechanism as a molecular glue degrader differentiates it from inhibitors, allowing researchers to dissect the roles of β-catenin's scaffolding and transcriptional functions [2].

Molecular Glues vs. PROTACs and Inhibitors

NRX-1933 serves as a key tool compound for comparative studies evaluating the therapeutic potential and biological differences between molecular glues, PROTACs, and traditional inhibitors [1]. Its well-defined mechanism of action and structural data provide a benchmark for assessing the advantages and limitations of the molecular glue approach to targeted protein degradation [2].

β-Catenin:β-TrCP Interaction Specificity

Due to its reported specificity for β-catenin over other β-TrCP substrates like Emi1, IκBα, and Wee1, NRX-1933 is a valuable tool for dissecting the specific signaling pathways downstream of β-catenin degradation, without confounding effects from the degradation of other β-TrCP targets [1]. This is crucial for target validation studies.

Application
Selection Property
Validation Focus
Structure-based degrader design
Co-crystal structure availability
Binding mode rationalization
Cancer cell β-catenin degradation studies
Degrader vs inhibitor mechanism
Degradation-dependent readouts
Comparative targeted protein degradation
Molecular glue mechanism proof
Benchmark vs PROTACs/inhibitors
β-catenin pathway-specific signaling
Substrate selectivity profile
Off-target degradation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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